Proteome Coverage: 14% Improvement in Protein Identification vs. Unlabeled Peptides Using MALDI-FTMS
When cysteine residues are labeled with 2,4-dibromoacetanilide (as the reactive 2,4-dibromo-(2′-iodo)acetanilide derivative), the consequent mass defect shift enables a 14% increase in protein identifications compared to an unlabeled control. In a whole-cell lysate from Methanococcus maripaludis analyzed by MALDI-FTMS, 304 proteins were identified using the mass defect label (MDL) versus 268 proteins without the label, under identical 10 ppm mass tolerance . The same study benchmarked the MDL against conventional iodoacetamide alkylation of bovine serum albumin, observing enhanced detectability of cysteine-containing peptides with the MDL approach .
| Evidence Dimension | Number of proteins identified (proteome coverage) by accurate mass measurement |
|---|---|
| Target Compound Data | 304 proteins identified (M. maripaludis lysate, 10 ppm mass tolerance, MALDI-FTMS) |
| Comparator Or Baseline | Unlabeled control: 268 proteins identified; Iodoacetamide-alkylated BSA: detectability lower than MDL |
| Quantified Difference | +36 proteins (14% improvement over unlabeled control; MDL showed superior detectability over iodoacetamide) |
| Conditions | M. maripaludis whole-cell lysate; tryptic digestion; nano-LC C18 fractionation; MALDI-FTMS analysis; 10 ppm mass tolerance |
Why This Matters
For proteomics facilities procuring a cysteine-labeling reagent, the 14% gain in proteome coverage directly translates to more comprehensive protein identification per experiment, reducing the need for repeat runs and lowering per-sample cost.
- [1] U.S. Patent 7,951,602 B2. Mass Defect Labeling and Methods of Use Thereof. Issued May 31, 2011. View Source
